molecular formula C20H23BrN4O3 B252582 N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide

Numéro de catalogue B252582
Poids moléculaire: 447.3 g/mol
Clé InChI: JDHKICHASGHCEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide, also known as BRL-15572, is a novel compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward-related behaviors.

Mécanisme D'action

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide acts as a potent and selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical regions of the brain. The dopamine D3 receptor plays a crucial role in the regulation of reward-related behaviors, and its dysfunction has been implicated in various disorders, including addiction, schizophrenia, and Parkinson's disease. By blocking the dopamine D3 receptor, N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide modulates the dopamine signaling pathway and reduces the rewarding effects of drugs of abuse, improves cognitive function, and ameliorates motor symptoms.
Biochemical and Physiological Effects:
N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been shown to modulate the dopamine signaling pathway and reduce the rewarding effects of drugs of abuse. It has also been found to improve cognitive function and ameliorate motor symptoms in animal models of schizophrenia and Parkinson's disease, respectively. Additionally, N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been shown to have a low affinity for other dopamine receptor subtypes, which reduces the risk of unwanted side effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide in lab experiments is its high potency and selectivity for the dopamine D3 receptor. This allows for precise modulation of the dopamine signaling pathway and reduces the risk of unwanted side effects. Additionally, N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been extensively studied in animal models, which provides a strong foundation for future research. However, one of the limitations of using N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide is its limited solubility in water, which can make it challenging to administer in vivo.

Orientations Futures

There are several future directions for research on N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide. One of the potential applications is in the treatment of drug addiction, where it has been shown to reduce drug-seeking behavior in animal models. Additionally, N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been found to improve cognitive function in animal models of schizophrenia, which suggests its potential as a therapeutic agent for this disorder. Another potential application is in the treatment of Parkinson's disease, where N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been shown to improve motor function in animal models. Further research is needed to explore the full potential of N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide in these and other disorders.

Méthodes De Synthèse

The synthesis of N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide involves several steps, including the reaction of 4-bromophenol with ethyl chloroformate to form 4-bromophenyl chloroformate. The resulting compound is then reacted with piperazine to form 4-(4-bromophenoxy)acetyl)piperazine. Finally, the product is reacted with 2-pyridinecarboxylic acid to form N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide.

Applications De Recherche Scientifique

N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. Additionally, N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide has been found to improve motor function in animal models of Parkinson's disease.

Propriétés

Formule moléculaire

C20H23BrN4O3

Poids moléculaire

447.3 g/mol

Nom IUPAC

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C20H23BrN4O3/c21-16-4-6-17(7-5-16)28-15-19(26)25-13-11-24(12-14-25)10-9-23-20(27)18-3-1-2-8-22-18/h1-8H,9-15H2,(H,23,27)

Clé InChI

JDHKICHASGHCEV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

SMILES canonique

C1CN(CCN1CCNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.